molecular formula C10H11NO B14502464 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol CAS No. 62885-16-9

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol

Cat. No.: B14502464
CAS No.: 62885-16-9
M. Wt: 161.20 g/mol
InChI Key: IGFCVWPORYWFBH-UHFFFAOYSA-N
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Description

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a prop-2-yn-1-ylamino group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol typically involves the reaction of a phenol derivative with prop-2-yn-1-ylamine. One common method is the nucleophilic substitution reaction where the phenol derivative is treated with prop-2-yn-1-ylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alkenes or alkanes depending on the extent of reduction.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Prop-2-yn-1-yl)amino]methyl}benzene
  • 2-{[(Prop-2-yn-1-yl)amino]methyl}naphthalene

Uniqueness

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol is unique due to the presence of both a phenol group and a prop-2-yn-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

62885-16-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-[(prop-2-ynylamino)methyl]phenol

InChI

InChI=1S/C10H11NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h1,3-6,11-12H,7-8H2

InChI Key

IGFCVWPORYWFBH-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC1=CC=CC=C1O

Origin of Product

United States

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